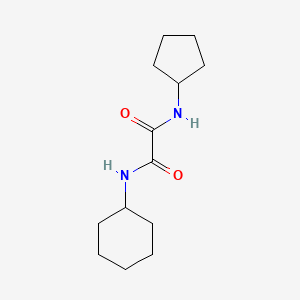

N1-cyclohexyl-N2-cyclopentyloxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis and Characterization of Cyclohexanecarboxamide Derivatives

The synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives has been successfully achieved, with a variety of aryl substituents including phenyl and chlorophenyl groups, among others. These compounds were thoroughly characterized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy to confirm their structures. A specific derivative, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, was further examined through single crystal X-ray diffraction, revealing its crystallization in the triclinic space group and the chair conformation of the cyclohexane ring. The molecular conformation is notably stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring .

Molecular Structure Analysis of Salen-type Ligand

In another study, the molecular structure of a salen-type ligand, N,N′-(±)-trans-1,2-cyclohexylenebis(3-ethoxysalicylideneamine), was elucidated. This compound was characterized by various spectroscopic techniques, including IR, electronic spectra, and both 1H and 13C NMR. The influence of the ethoxy group on these spectra was a focal point of the discussion. The X-ray crystal structure confirmed the presence of strong intramolecular forces and an intermolecular hydrogen bond, which is repeated in a pair of molecules within the unit cell. This study provides insight into the structural nuances imparted by substituent groups on the cyclohexanecarboxamide backbone .

Chemical Reactions and Physical Properties

While the provided papers do not directly discuss the chemical reactions or physical properties of N1-cyclohexyl-N2-cyclopentyloxalamide, the methodologies and analyses used in these studies can be applied to such a compound. The synthesis of related cyclohexanecarboxamide derivatives involves careful selection of substituents and reaction conditions, which would similarly be critical in the synthesis of N1-cyclohexyl-N2-cyclopentyloxalamide. The physical properties, such as melting points and solubility, would likely be influenced by the specific structure and substituents present in the compound, as seen in the studies of related compounds .

Wirkmechanismus

Target of Action

The primary target of N1-cyclohexyl-N2-cyclopentyloxalamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound .

Mode of Action

It is known to interact with its target, methionine aminopeptidase, affecting its function . The compound may inhibit the enzyme’s activity, leading to changes in protein synthesis and regulation .

Biochemical Pathways

Given its target, it is likely to impact pathways related to protein synthesis and regulation .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

Given its target, it is likely to affect protein synthesis and regulation .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence its action .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-cyclohexyl-N'-cyclopentyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2/c16-12(14-10-6-2-1-3-7-10)13(17)15-11-8-4-5-9-11/h10-11H,1-9H2,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWSHMYFGPUZHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(=O)NC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-methoxyphenyl)amino)-5-oxo-N-(thiophen-2-ylmethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B3005587.png)

![3-cyclohexyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B3005590.png)

![N-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-2-ylsulfanylacetamide](/img/structure/B3005593.png)

![4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholine](/img/structure/B3005601.png)

![Methyl 2-[2-(2-bromobenzoyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3005603.png)

![N-[1-(4-Ethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B3005604.png)